

Spectroscopic Data for **tert-Butyl 4-bromo-2-nitrobenzoate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 4-bromo-2-nitrobenzoate*

Cat. No.: *B153383*

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl 4-bromo-2-nitrobenzoate**, catering to researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for **tert-Butyl 4-bromo-2-nitrobenzoate**, the following data is predicted based on the analysis of structurally similar compounds, including *tert-butyl 4-bromobenzoate*, *2-nitroaniline*, and *4-bromo-2-nitrotoluene*.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the *tert-butyl* and aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1	d	1H	Ar-H
~ 7.9	dd	1H	Ar-H
~ 7.7	d	1H	Ar-H
~ 1.6	s	9H	-C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl, aromatic, and tert-butyl carbons.

Chemical Shift (δ , ppm)	Assignment
~ 164	C=O (Ester)
~ 148	Ar-C (C-NO ₂)
~ 135	Ar-C
~ 132	Ar-C
~ 128	Ar-C
~ 125	Ar-C (C-Br)
~ 122	Ar-C
~ 83	-C(CH ₃) ₃
~ 28	-C(CH ₃) ₃

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980-2850	Medium	C-H stretch (aliphatic)
~ 1730	Strong	C=O stretch (ester)
~ 1530	Strong	Asymmetric NO ₂ stretch
~ 1350	Strong	Symmetric NO ₂ stretch
~ 1280, 1120	Strong	C-O stretch (ester)
~ 850	Strong	C-H bend (aromatic, para-disubstituted pattern)
Below 1000	Medium	C-Br stretch

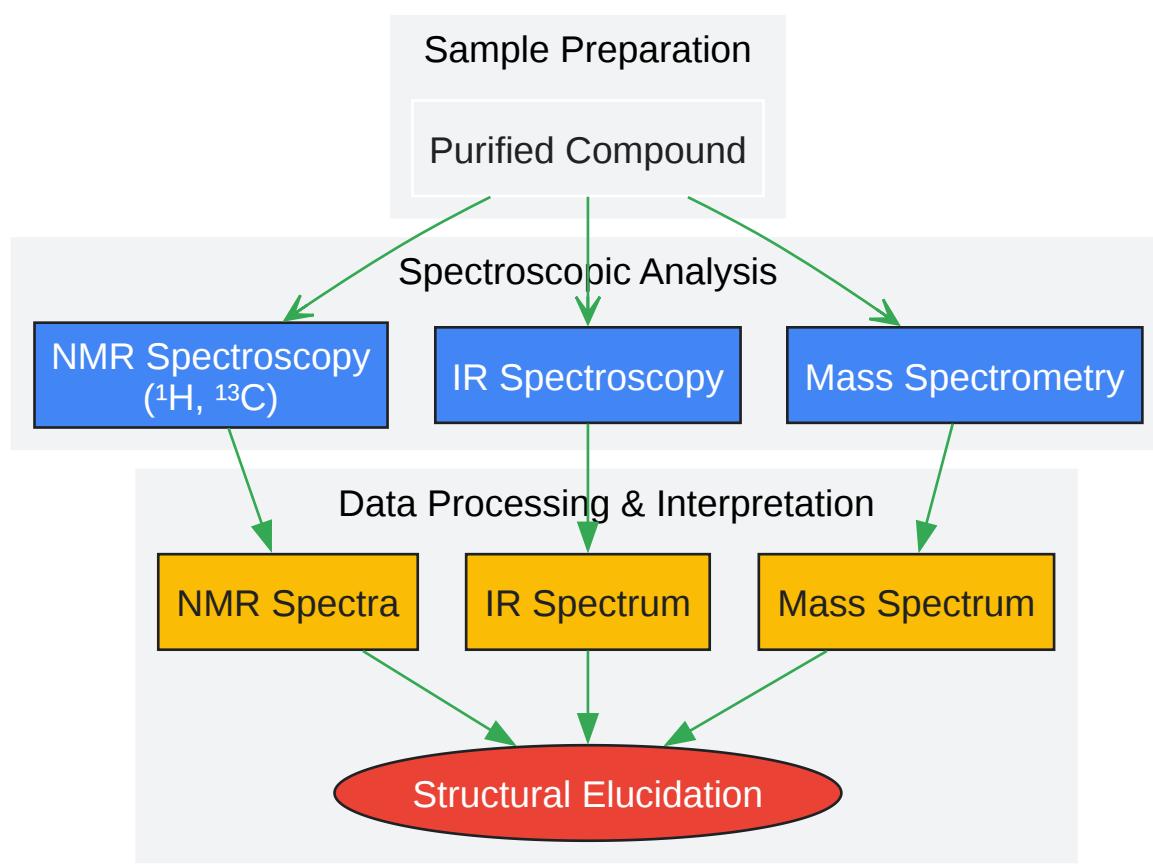
The mass spectrum is predicted to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).

m/z	Predicted Identity
302/304	[M] ⁺ (Molecular ion)
246/248	[M - C(CH ₃) ₃] ⁺
200/202	[M - C(CH ₃) ₃ - NO ₂] ⁺
57	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

- Sample Preparation: Dissolve 5-10 mg of purified **tert-Butyl 4-bromo-2-nitrobenzoate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).



- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.[1]

The thin solid film method is a common technique for solid samples.[2]

- Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]
- Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
- Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is a common technique that causes fragmentation, providing structural information.[3] Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. hopemaxchem.com [hopemaxchem.com]
- 3. 4-Bromo-2-nitrotoluene(60956-26-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data for tert-Butyl 4-bromo-2-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153383#spectroscopic-data-for-tert-butyl-4-bromo-2-nitrobenzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

